N-(3,5-Dichloropyridin-2-YL)acetamide
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Overview
Description
N-(3,5-Dichloropyridin-2-YL)acetamide is a chemical compound with the molecular formula C7H6Cl2N2O It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and an acetamide group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloropyridin-2-YL)acetamide typically involves the reaction of 3,5-dichloropyridine with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:
Starting Materials: 3,5-Dichloropyridine and acetic anhydride.
Catalyst: A base such as pyridine or triethylamine.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 100°C.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloropyridin-2-YL)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: Reduction of the acetamide group can yield the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., this compound derivatives.
Oxidation: this compound N-oxide.
Reduction: 2-(3,5-Dichloropyridin-2-yl)ethylamine.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-Dichloropyridin-2-YL)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
This compound is investigated for its pharmacological effects. It may interact with specific biological targets, leading to therapeutic applications in treating diseases.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloropyridin-2-YL)acetamide depends on its interaction with molecular targets. It may inhibit specific enzymes or receptors, leading to a biological response. For example, if it acts as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloropyridin-2-YL)acetamide: Similar structure but with only one chlorine atom.
N-(3,5-Dibromopyridin-2-YL)acetamide: Bromine atoms instead of chlorine.
N-(3,5-Dichloropyridin-2-YL)benzamide: Benzamide group instead of acetamide.
Uniqueness
N-(3,5-Dichloropyridin-2-YL)acetamide is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. The specific positioning of these chlorine atoms can enhance its binding affinity to certain biological targets, making it more effective in its applications compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGQFSPFIYHCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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